2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, bromine, sulfonyl, and acetamide groups
Properties
IUPAC Name |
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5S/c1-16-4-11-20(12-5-16)32(28,29)26(18-8-6-17(24)7-9-18)15-23(27)25-21-14-19(30-2)10-13-22(21)31-3/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZLVGPQDJETCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the sulfonyl aniline intermediate: This step involves the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-bromo-N-(4-methylphenyl)sulfonylaniline.
Coupling with 2,5-dimethoxyphenylacetic acid: The intermediate is then coupled with 2,5-dimethoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfonyl and acetamide groups can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include sulfonic acids or carboxylic acids.
Reduction: Products include amines or alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological research: Study of its effects on cellular processes and pathways.
Industrial applications: Potential use in the development of new catalysts or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(4-iodo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
